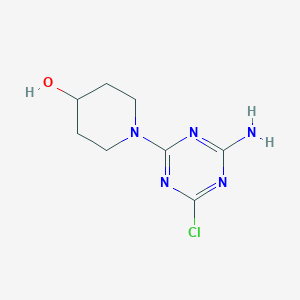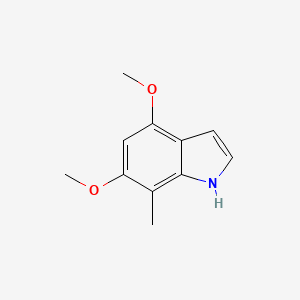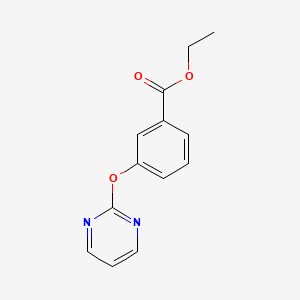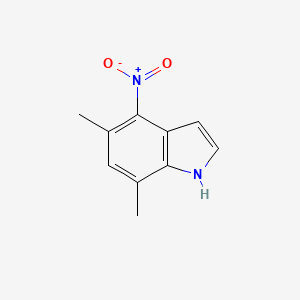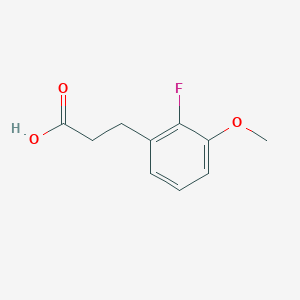![molecular formula C21H33NO7 B1443351 Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- CAS No. 635318-04-6](/img/structure/B1443351.png)
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-
Descripción general
Descripción
The compound is a bicyclic structure with two carboxylic acid groups and an amide group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions, particularly those involving nucleophilic substitution or condensation .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is a bicyclic hexane ring with two carboxylic acid groups, an amide group, and two tert-butyl groups. The stereochemistry is specified as (1S,2S,5R,6R), indicating the configuration of the chiral centers in the molecule .Chemical Reactions Analysis
The compound’s reactivity would be primarily determined by its functional groups. The carboxylic acid groups could undergo reactions such as esterification or amide formation, while the amide group could participate in reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and stereochemistry. For example, the presence of polar functional groups like carboxylic acid and amide would increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis and mGluR2 Antagonism : A study by Yasuhara et al. (2006) explored the synthesis of derivatives of this compound, specifically targeting metabotropic glutamate receptor 2 (mGluR2) antagonists. They found that chemical modifications at the C-3 position of the bicyclo[3.1.0]hexane ring resulted in high affinity for the mGluR2 receptor, suggesting potential applications in neurological research and therapy (Yasuhara et al., 2006).
Asymmetric Synthesis of LY354740 : Another study focused on the asymmetric synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), a potent group 2 mGluR agonist, which could have implications in designing drugs for neurological disorders. The process started from enantiomerically pure cyclopentenone, highlighting the compound's significance in stereoselective synthesis (Domínguez et al., 1997).
Chemical Structure and Properties
Structural Analysis : A study by Böcskei et al. (1998) described the structure of a related bicyclic cyclopropane carboxylic acid lactone, highlighting the compound's interesting conformation due to the interplanar angle formed by the lactone and cyclopropane rings. This type of analysis is crucial in understanding the chemical and physical properties of such compounds (Böcskei et al., 1998).
Electrocatalytic Cyclization : Research by Elinson et al. (2006) on electrocatalytic cyclization of derivatives of this compound yielded insights into the synthetic methods applicable for creating structurally complex molecules. This kind of research aids in the development of new synthetic pathways for complex organic compounds (Elinson et al., 2006).
Biomedical Research
- Potential in Antidepressant Development : A study by Yasuhara et al. (2006) on prodrugs of a specific derivative of this compound demonstrated antidepressant-like effects in animal models. This suggests potential applications in the development of new antidepressant drugs (Yasuhara et al., 2006).
Direcciones Futuras
The future research directions for this compound would depend on its intended use. If it’s a synthetic intermediate, research could focus on optimizing its synthesis and exploring its reactivity. If it’s a biologically active compound, research could focus on elucidating its mechanism of action and improving its potency and selectivity .
Propiedades
IUPAC Name |
ditert-butyl (1S,2S,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO7/c1-18(2,3)27-15(24)13-12-11(23)10-21(14(12)13,16(25)28-19(4,5)6)22-17(26)29-20(7,8)9/h12-14H,10H2,1-9H3,(H,22,26)/t12-,13-,14-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCSVCBZFNGHAA-BWNADHONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2C1C(CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H]2[C@@H]1[C@@](CC2=O)(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)- | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
